molecular formula C8H7N5O2 B8502664 2-(5-(1H-tetrazol-1-yl)pyridin-2-yl)acetic acid

2-(5-(1H-tetrazol-1-yl)pyridin-2-yl)acetic acid

Cat. No.: B8502664
M. Wt: 205.17 g/mol
InChI Key: HTYGNCSLBFKOQM-UHFFFAOYSA-N
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Description

2-(5-(1H-tetrazol-1-yl)pyridin-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-[5-(tetrazol-1-yl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7N5O2/c14-8(15)3-6-1-2-7(4-9-6)13-5-10-11-12-13/h1-2,4-5H,3H2,(H,14,15)

InChI Key

HTYGNCSLBFKOQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=NN=N2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture ethyl[5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate (0.19 g, 0.81 mmol) in THF (4 mL) was added 1.4 M LiOH (aq.) (2.9 mL) at room temperature. The mixture was stirred 3 hours at room temperature. The reaction was acidified with citric acid until pH about 3˜4. The mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetic acid: 1H-NMR (400 MHz, MeOD) δ 9.83 (s, 1H), 9.02 (s, 1H), 8.28 (d, J=8.8 Hz, 1H), 7.68 (d, J=8.8 Hz, 1H), 3.95 (s, 2H).
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate (0.19 g, 0.81 mmol) in THF (4 mL) was added 1.4 M LiOH (aq.) (2.9 mL) at room temperature. The mixture was stirred 3 hours at room temperature. The reaction was acidified with citric acid until pH about 3-4. The mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetic acid. 1H-NMR (400 MHz, MeOD) δ 9.83 (s, 1H), 9.02 (s, 1H), 8.28 (d, J=8.8 Hz, 1H), 7.68 (d, J=8.8 Hz, 1H), 3.95 (s, 2H).
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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